methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659552
InChI: InChI=1S/C18H16FN3O2/c1-10-9-14(18(23)24-2)15-16(11-3-4-11)21-22(17(15)20-10)13-7-5-12(19)6-8-13/h5-9,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14659552

Molecular Formula: C18H16FN3O2

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C18H16FN3O2
Molecular Weight 325.3 g/mol
IUPAC Name methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C18H16FN3O2/c1-10-9-14(18(23)24-2)15-16(11-3-4-11)21-22(17(15)20-10)13-7-5-12(19)6-8-13/h5-9,11H,3-4H2,1-2H3
Standard InChI Key MZYZALZZYCOOBQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)OC

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The IUPAC name methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate reflects its intricate structure . The core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic scaffold formed by fusing a pyrazole and pyridine ring. Key substituents include:

  • A cyclopropyl group at position 3, introducing steric constraints and electronic effects.

  • A 4-fluorophenyl moiety at position 1, enhancing lipophilicity and potential target binding.

  • A p-tolyl group (4-methylphenyl) at position 6, contributing to hydrophobic interactions.

  • A methyl ester at position 4, serving as a synthetic handle for further derivatization .

Table 1: Molecular Identifiers

PropertyValueSource
Molecular FormulaC₂₄H₂₀FN₃O₂
Molecular Weight401.4 g/mol
SMILESCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=NN3C4=CC=C(C=C4)F)C5CC5
InChIKeyBEMYQSPUCMTIHN-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step strategies to assemble the fused ring system and introduce substituents. For this compound, key steps likely include:

  • Cyclocondensation: Formation of the pyrazolo[3,4-b]pyridine core via cyclization of hydrazine derivatives with β-keto esters or nitriles.

  • Functionalization: Sequential Suzuki-Miyaura couplings or nucleophilic aromatic substitutions to install the cyclopropyl, fluorophenyl, and p-tolyl groups.

  • Esterification: Introduction of the methyl ester via reaction with methanol under acidic or basic conditions .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific protocols for this compound remain proprietary.

Reactivity and Derivatives

The methyl ester at position 4 is a reactive site for hydrolysis to carboxylic acids or transesterification. The cyclopropyl group’s strain energy may facilitate ring-opening reactions under specific conditions, while the fluorophenyl moiety’s electron-withdrawing nature influences electrophilic substitution patterns .

Physicochemical Properties

Spectral Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the cyclopropyl protons (δ ~0.5–1.5 ppm), aromatic protons from fluorophenyl and p-tolyl groups (δ ~6.5–8.0 ppm), and methyl ester (δ ~3.9 ppm) .

    • ¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~165 ppm) and quaternary carbons in the fused ring system.

  • Mass Spectrometry: A molecular ion peak at m/z 401.4 confirms the molecular weight .

Solubility and Stability

The compound exhibits low aqueous solubility due to its hydrophobic substituents but is soluble in organic solvents like DMSO or dichloromethane. Stability studies indicate susceptibility to ester hydrolysis under strongly acidic or basic conditions.

Biological Activity and Applications

Table 2: Hypothetical Biological Targets

Target ClassPotential ActivityStructural Basis
Tyrosine KinasesInhibition of ATP-binding domainFluorophenyl interaction with hinge region
Serine ProteasesCompetitive inhibitionEster group mimicking substrate

Medicinal Chemistry Applications

The compound serves as a lead structure for optimizing pharmacokinetic properties. Strategies include:

  • Replacing the methyl ester with bioisosteres (e.g., amides) to improve metabolic stability.

  • Modifying the cyclopropyl group to alter steric and electronic profiles.

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